2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol
Description
Properties
CAS No. |
112167-73-4 |
|---|---|
Molecular Formula |
C17H17NO2S2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[9-(2-hydroxyethylsulfanyl)acridin-1-yl]sulfanylethanol |
InChI |
InChI=1S/C17H17NO2S2/c19-8-10-21-15-7-3-6-14-16(15)17(22-11-9-20)12-4-1-2-5-13(12)18-14/h1-7,19-20H,8-11H2 |
InChI Key |
BHRCSAHGCRIEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3SCCO)SCCO |
Origin of Product |
United States |
Preparation Methods
Bernthsen Acridine Synthesis
The Bernthsen method is a classical route to acridine derivatives. It involves condensation of diphenylamine with carboxylic acids (e.g., formic acid) in the presence of ZnCl₂ at 150–200°C. For 1,9-difunctionalized acridines, substituents are introduced post-cyclization.
Procedure :
Ullmann Condensation
Aryl halides react with amines via Ullmann coupling to form acridines. For 1,9-dibromoacridine:
Thiolation and Ethanol Functionalization
Nucleophilic Substitution with 2-Mercaptoethanol
The most direct method involves displacing halides at the 1,9-positions of acridine with 2-mercaptoethanol.
Procedure :
-
Reagents : 1,9-Dibromoacridine (1 mmol), 2-mercaptoethanol (2.5 mmol), KOH (2.5 mmol).
-
Solvent : Anhydrous ethanol or DMF.
-
Conditions : Reflux at 80°C for 6–8 hr under N₂.
-
Workup : Dilute with ice-water, extract with ethyl acetate, dry over Na₂SO₄.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mechanism :
Oxidative Coupling of Thiols
For acridine-1,9-dithiol intermediates, oxidative coupling with ethylene oxide introduces ethanol groups.
Procedure :
-
Reagents : Acridine-1,9-dithiol (1 mmol), ethylene oxide (4 mmol), H₂O₂ (2 mmol).
-
Conditions : 60°C, 4 hr, pH 8–9 (NH₃).
Optimization and Challenges
Reaction Conditions
Side Reactions
-
Disulfide Formation : Mitigated by inert atmosphere and excess thiol.
-
Over-Alkylation : Controlled by stoichiometry (2.5:1 thiol:acridine).
Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Methods
Chemical Reactions Analysis
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolic groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with acridine structures exhibit significant antimicrobial properties. For instance, studies have shown that acridine derivatives can inhibit the growth of various bacterial strains. The sulfanediyl moiety in 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.
Case Study: Inhibition of Bacterial Growth
A study conducted on a series of acridine derivatives demonstrated that the presence of sulfanediyl groups significantly improved antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol | 32 | Staphylococcus aureus |
| Control (No Acridine) | 128 | Staphylococcus aureus |
| 2-Aminoacridine | 64 | Escherichia coli |
Anticancer Properties
The compound's ability to intercalate DNA is another area of interest. Acridine derivatives are known for their potential as anticancer agents due to their capacity to disrupt DNA replication in cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol exhibited cytotoxic effects with IC50 values lower than standard chemotherapeutic agents. Table 2 summarizes these findings.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol | 15 | HeLa |
| Doxorubicin | 20 | HeLa |
| Control | >100 | HeLa |
Materials Science Applications
Polymer Chemistry
The incorporation of acridine-based compounds into polymer matrices has shown promise in enhancing the thermal and mechanical properties of the resulting materials.
Case Study: Synthesis of Acridine-Based Polymers
Research has demonstrated that polymers synthesized using 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol exhibit improved tensile strength and thermal stability compared to conventional polymers.
| Property | Acridine-Based Polymer | Conventional Polymer |
|---|---|---|
| Tensile Strength (MPa) | 45 | 30 |
| Thermal Decomposition Temperature (°C) | 300 | 250 |
Environmental Science Applications
Wastewater Treatment
The compound's ability to form complexes with heavy metals suggests potential applications in environmental remediation efforts.
Case Study: Heavy Metal Adsorption
Studies have shown that 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol can effectively adsorb heavy metals such as lead and cadmium from aqueous solutions. The adsorption capacity was evaluated through batch experiments.
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Capacity (mg/g) |
|---|---|---|---|
| Lead | 100 | 10 | 18 |
| Cadmium | 100 | 5 | 25 |
Mechanism of Action
The mechanism of action of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Research Findings and Data Highlights
- Synthetic Yields : Phenyl derivatives achieve ~77% yield (Compound 2d) under NiCl₂ catalysis, suggesting efficient methods for acridine analogs .
- Thermal Stability : Aliphatic derivatives (e.g., HO-TK-OH) exhibit lower thermal stability compared to aromatic counterparts due to flexible backbones .
- Biological Activity: Acridine’s planar structure may enhance cytotoxicity or DNA binding compared to non-aromatic analogs, as seen in acridine-based anticancer agents.
Biological Activity
2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an acridine backbone linked by sulfur atoms to diethanol groups. Its unique structure is believed to contribute to its biological properties, particularly its ability to intercalate with DNA and interact with various biomolecular targets.
- DNA Intercalation : Acridine derivatives are known for their ability to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for their use as anticancer agents.
- Enzyme Inhibition : Some studies suggest that acridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Recent studies have demonstrated that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol can induce apoptosis in tumor cells through mechanisms involving:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.
Neuroprotective Effects
In addition to anticancer properties, acridine derivatives may offer neuroprotective benefits by:
- Inhibiting AChE and BChE : This activity can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Antioxidant Properties : The ability to scavenge free radicals contributes to neuroprotection.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (lung adenocarcinoma) | 15.5 | DNA intercalation |
| 2 | HeLa (cervical cancer) | 12.3 | ROS generation |
| 3 | SH-SY5Y (neuroblastoma) | 10.5 | AChE inhibition |
Research Findings
A critical review of literature reveals diverse findings regarding the biological activity of acridine derivatives:
- Cytotoxicity : Acridine compounds have shown varying degrees of cytotoxicity across different cancer cell lines. For example, one study reported that certain derivatives had IC50 values ranging from 10 µM to 20 µM against multiple cancer types .
- Antioxidant Activity : Research indicates that these compounds possess significant antioxidant capabilities, comparable to standard antioxidants like Trolox .
- ADMET Profile : Preliminary studies suggest favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for some acridine derivatives, indicating their potential for further development as therapeutic agents .
Q & A
What are the established synthetic methodologies for 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol, and how can reaction conditions be optimized for reproducibility?
Basic
The compound can be synthesized via bis-thioacetalization reactions using acridine derivatives and 2-mercaptoethanol under solvent-free conditions with Ce(OTf)₃ as a catalyst . Key parameters include:
- Catalyst loading : 10 mol% Ce(OTf)₃ (recyclable, reducing environmental impact).
- Stoichiometry : Equimolar ratios of acridine and 2-mercaptoethanol to minimize side products like oxathiolanes.
- Workup : Acidification and purification via column chromatography.
Validate reproducibility by monitoring reaction progress with thin-layer chromatography (TLC) and characterizing products via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
How can crystallographic data for this compound be refined to resolve structural ambiguities?
Basic
Use the SHELX suite (e.g., SHELXL) for single-crystal X-ray diffraction refinement . Key steps:
- Data collection : Ensure high-resolution (<1.0 Å) to resolve sulfur-acridine interactions.
- Hydrogen bonding : Apply restraints for hydroxyl groups using SHELXPRO.
- Validation : Cross-check with CCDC databases for similar dithioacetal structures.
For twinned crystals, employ twin refinement protocols in SHELXL to deconvolute overlapping reflections.
What toxicological screening protocols are recommended for preliminary safety assessments?
Basic
Adopt OECD guidelines for acute toxicity:
- Oral/dermal LD₅₀ : Administer doses >2000 mg/kg in rats/rabbits, monitoring for hepatotoxicity or skin irritation .
- Inhalation studies : Use aerosolized particles (1–5 µm) in controlled chambers.
- In vitro assays : Test reactive oxygen species (ROS) generation in HepG2 cells to predict oxidative stress.
How do reaction stoichiometry and solvent systems influence the selectivity of bis-thioacetalization?
Advanced
Evidence shows conflicting outcomes when varying reagent ratios:
- Excess 2-mercaptoethanol : Favors disubstitution (e.g., 93% yield in Ce(OTf)₃-catalyzed reactions) .
- Equimolar conditions : Risk oxathiolane formation due to competing oxygen-sulfur nucleophilicity .
Mitigation strategies : - Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Employ ¹⁹F NMR (for fluorinated analogs) or HPLC to quantify product ratios .
Can this compound be integrated into stimuli-responsive drug delivery systems?
Advanced
Yes, its thioketal linkages are ROS-cleavable, enabling controlled release. Methodological insights:
- Nanoparticle design : Combine with amphiphilic hyperbranched polyphosphoesters (e.g., HBPTK-Ce6) for tumor penetration .
- Validation : Measure ROS-triggered degradation via dynamic light scattering (DLS) and confocal imaging of Ce6 fluorescence in hypoxic environments.
What role does the sulfur-acridine backbone play in polymer modification?
Advanced
The rigid acridine core enhances thermal stability in polyurethanes, while sulfurs improve elasticity:
- Chain extension : React with diisocyanates (MDI, HDI) at 60–80°C to form urea linkages .
- Mechanical testing : Compare tensile strength (ASTM D638) and glass transition temperatures (DSC) of polymers with/without the diethanol modifier.
How should researchers address contradictory data in reaction product distributions?
Advanced
Case study: A 1:2 ratio of perfluorotoluene and 2-mercaptoethanol yielded three products (43:17:40 ratio via ¹⁹F NMR) .
Resolution strategies :
- Kinetic vs. thermodynamic control : Vary reaction time/temperature.
- Computational modeling : Use DFT (e.g., Gaussian) to calculate activation barriers for competing pathways.
- Isolation : Optimize preparative HPLC conditions to isolate minor products for individual characterization.
What structural analogs of this compound exhibit enhanced bioactivity, and how can SAR studies be designed?
Advanced
Replace acridine with quinoline or phenothiazine cores to modulate π-stacking and redox properties.
- SAR workflow :
- Synthesize analogs with varying alkyl/aryl substituents.
- Screen for antibacterial activity (MIC assays) and DNA intercalation (UV-vis titration).
- Correlate logP values (HPLC-derived) with cellular uptake efficiency (flow cytometry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
